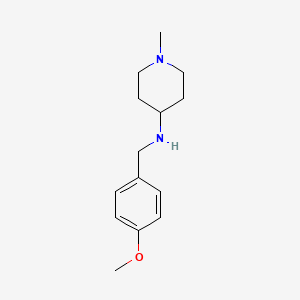![molecular formula C21H20N2O3S B2938740 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 941894-26-4](/img/structure/B2938740.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide, also known as DTNB, is a compound that has been extensively used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water, ethanol, and methanol. DTNB is a member of the thionitrobenzoic acid family and is commonly used as a reagent for the detection of sulfhydryl groups in proteins and enzymes.
Applications De Recherche Scientifique
Anti-HIV Activity
Thiazinanes and its isomeric forms, which include the compound , represent one of the most important heterocyclic compounds. Their derivatives have shown to have anti-HIV activity by a mechanism that could work as anti-AIDS treatment .
Analgesic Activity
Compounds with similar structures have shown analgesic activity. For example, (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5 5]undecane-4-carbodithioate has shown to have pain-relieving properties .
Antibiotic Use
Cephradine, a compound containing a 1,3-thiazine skeleton, is a well-known antibiotic. It belongs to the cephalosporin class of β-lactam antibiotics .
Anticoagulant Use
Chlormezanone, another compound with a similar structure, has been utilized as an anticoagulant .
Biological Activity
Thiazinanes are known for their biological activity. They are used in the synthesis of various bioactive compounds .
Chemical Reactivity
Thiazinane derivatives are interesting for their chemical reactivity. They are often used in synthetic approaches .
Propriétés
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(18-8-7-16-5-1-2-6-17(16)15-18)22-19-9-11-20(12-10-19)23-13-3-4-14-27(23,25)26/h1-2,5-12,15H,3-4,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCODHQQSVEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)




![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)


![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)
![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)